5-methyl-2-nitrobenzene-1-sulfonyl chloride

Übersicht

Beschreibung

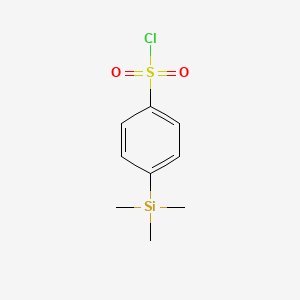

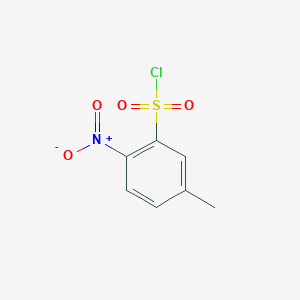

5-Methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S . It has a molecular weight of 235.65 g/mol . The IUPAC name for this compound is 5-methyl-2-nitrobenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO4S/c1-5-2-3-6 (9 (10)11)7 (4-5)14 (8,12)13/h2-4H,1H3 . The canonical SMILES structure is CC1=CC(=C(C=C1)N+[O-])S(=O)(=O)Cl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.65 g/mol . It has a computed XLogP3-AA value of 2.1, suggesting it is moderately lipophilic . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . The topological polar surface area is 88.3 Ų .Wirkmechanismus

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .

Mode of Action

The mode of action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

As an electrophile, it can participate in reactions leading to the formation of substituted benzene rings .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of water or humidity in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-methyl-2-nitrobenzene-1-sulfonyl chloride in organic synthesis has several advantages. It is relatively inexpensive and widely available, and it is a versatile reagent that can be used in a variety of reactions. Additionally, it is a relatively stable compound and does not require the use of hazardous solvents or reagents for its synthesis. However, this compound is a toxic compound and should be handled with care. Additionally, this compound is not suitable for use in biochemical or physiological studies due to its potential toxicity.

Zukünftige Richtungen

The use of 5-methyl-2-nitrobenzene-1-sulfonyl chloride in organic synthesis has been studied extensively, and its use is likely to continue to grow in the future. Additionally, this compound may be used in the development of new catalysts and catalytic processes. Additionally, this compound may be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Finally, this compound may be used to develop new methods for the synthesis of heterocyclic compounds, such as quinolines, pyrroles, and indoles.

Wissenschaftliche Forschungsanwendungen

M-NBS is a useful reagent for organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as quinolines, pyrroles, and indoles. It has also been used in the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. Additionally, 5-methyl-2-nitrobenzene-1-sulfonyl chloride has been used in the development of new catalysts and catalytic processes.

Eigenschaften

IUPAC Name |

5-methyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYVMTZPQQYAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)